Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-5-20-15(19)12-9-18-13-7-6-10(16(2,3)4)8-11(13)14(12)17/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYCLUGFBUUVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 6 Tert Butyl 4 Chloroquinoline 3 Carboxylate
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate, the analysis suggests several key disconnections.
The primary disconnection targets the bonds forming the pyridinone ring of the quinoline (B57606) system. A logical approach is the disconnection of the N1-C2 and C3-C4 bonds, a strategy that aligns with the well-established Gould-Jacobs reaction pathway. This leads back to two primary precursors:
4-tert-butylaniline (B146146) : This component provides the benzene (B151609) ring and the nitrogen atom for the final quinoline structure.
Diethyl ethoxymethylenemalonate (DEEM) : This three-carbon fragment serves as the precursor for positions 2, 3, and 4 of the quinoline ring, already containing the ethyl carboxylate group.
Further transformation of the functional groups is also considered. The chloro group at the C-4 position is recognized as being derivable from a hydroxyl group, a common transformation in heterocyclic chemistry. This points to an intermediate, Ethyl 6-tert-butyl-4-hydroxyquinoline-3-carboxylate. This intermediate is the direct product expected from the cyclization of the adduct formed between 4-tert-butylaniline and DEEM. This multi-step retrosynthetic pathway provides a clear and efficient blueprint for the synthesis of the target molecule.
Classical and Modern Approaches to Quinoline-3-carboxylate Synthesis
The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over more than a century. These methods, along with contemporary advancements, provide a versatile toolbox for chemists.
Condensation Reactions and Cyclization Pathways
The formation of the quinoline core predominantly relies on condensation reactions followed by intramolecular cyclization. Several classical methods are noteworthy for their applicability to quinoline-3-carboxylate synthesis:
Gould-Jacobs Reaction : This is one of the most effective methods for synthesizing 4-hydroxyquinoline-3-carboxylates. It involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate (or a similar derivative). The process occurs in two stages: an initial substitution reaction to form an anilinomethylenemalonate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate scaffold. rsc.org
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an active methylene (B1212753) compound like ethyl acetoacetate. ijpsjournal.comresearchgate.net This reaction, which can be catalyzed by acids or bases, directly forms the quinoline ring in a single step. researchgate.netjptcp.com
Combes Synthesis : This reaction condenses an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which then undergoes acid-catalyzed cyclization to form the quinoline ring. jptcp.comnih.gov
These pathways offer different strategies for accessing the quinoline core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Role of the Vilsmeier-Haack Reaction in Quinoline Scaffold Construction
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic compounds. niscpr.res.in However, its utility extends to the construction of heterocyclic systems, including quinolines. The reaction employs the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.indut.ac.za
In the context of quinoline synthesis, the Vilsmeier-Haack reaction is often applied to N-arylacetamides (acetanilides). niscpr.res.inchemijournal.com This variation, sometimes referred to as the Meth-Cohn synthesis, can lead to the formation of 2-chloro-3-formylquinolines. chempedia.infoacs.org The reaction proceeds through the cyclization of an intermediate formed from the acetanilide (B955) and the Vilsmeier reagent. niscpr.res.in While this specific route yields a 2-chloro derivative, the versatility of the Vilsmeier reagent is significant in quinoline chemistry, enabling the introduction of both a chloro group and a formyl group, which can be further manipulated. For instance, the formyl group can be oxidized to a carboxylic acid. niscpr.res.in
Microwave-Assisted Synthesis and Green Chemistry Principles
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area. tandfonline.comeurekaselect.com The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. tandfonline.combenthamdirect.com This is achieved through the direct transfer of energy to the reacting molecules, a process known as molecular heating. tandfonline.com
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are also being increasingly applied to quinoline synthesis. ijpsjournal.comresearchgate.net Key strategies include:
The use of environmentally benign solvents like water or ethanol (B145695). tandfonline.comresearchgate.net
The application of reusable or non-toxic catalysts. researchgate.net
The development of one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste. rsc.org
Microwave assistance is often combined with green chemistry principles, such as performing reactions under solvent-free conditions or in green solvents, to create highly efficient and environmentally friendly synthetic protocols for quinoline derivatives. tandfonline.comrsc.org
Specific Synthetic Routes to this compound
Based on the retrosynthetic analysis and the available synthetic methodologies, a specific and efficient route for the synthesis of this compound can be devised. The Gould-Jacobs reaction followed by chlorination is a highly plausible and well-documented pathway.
Precursor Synthesis and Optimization
The successful synthesis of the target compound begins with the preparation and purification of the necessary precursors.
Step 1: Synthesis of Diethyl 2-((4-(tert-butyl)phenyl)amino)methylenemalonate
The first step is the condensation of 4-tert-butylaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction is typically performed by heating the two reactants together, often without a solvent or in a high-boiling solvent like diphenyl ether. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of the aniline attacks the electron-deficient carbon of the ethoxy-methylene group, followed by the elimination of ethanol.
| Reactants | Conditions | Product |
| 4-tert-butylaniline | Heat (e.g., 100-140 °C) | Diethyl 2-((4-(tert-butyl)phenyl)amino)methylenemalonate |
| Diethyl ethoxymethylenemalonate |
Step 2: Cyclization to Ethyl 6-tert-butyl-4-hydroxyquinoline-3-carboxylate
The intermediate from Step 1 is then subjected to thermal cyclization at high temperatures (typically 240-260 °C). This is usually carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A. The reaction is an intramolecular electrophilic aromatic substitution, where the benzene ring attacks one of the ester carbonyls, leading to ring closure and the formation of the stable 4-hydroxyquinoline (B1666331) system.
| Reactant | Conditions | Product |
| Diethyl 2-((4-(tert-butyl)phenyl)amino)methylenemalonate | High Temperature (240-260 °C) in high-boiling solvent | Ethyl 6-tert-butyl-4-hydroxyquinoline-3-carboxylate |
Step 3: Chlorination to this compound
The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a standard transformation for 4-quinolones and is typically achieved by treating the hydroxy compound with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, often used in excess as both the reagent and the solvent. The reaction is heated to ensure complete conversion. After the reaction, the excess POCl₃ is carefully removed, and the product is isolated by pouring the mixture onto ice and neutralizing it.
| Reactant | Conditions | Product |
| Ethyl 6-tert-butyl-4-hydroxyquinoline-3-carboxylate | Reflux in POCl₃ | This compound |
This three-step sequence represents a robust and reliable method for the synthesis of the target compound, utilizing well-established and high-yielding reactions.
Chlorination and Esterification Protocols
Chlorination:
The introduction of the chlorine atom at the C4 position of the quinoline ring is a critical step. This is typically achieved by converting a 4-hydroxyquinoline precursor into the corresponding 4-chloroquinoline (B167314). Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂). researchgate.net The reaction mechanism involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Tert-butyl hypochlorite (B82951) has also been explored as a versatile reagent for the chlorination of various heterocyclic compounds, including indoles and their derivatives. mdpi.comsciforum.net This reagent can act as both an oxidizing and chlorinating agent under mild conditions. mdpi.com The choice of chlorinating agent and reaction conditions can be influenced by the other substituents on the quinoline ring to avoid unwanted side reactions.
Esterification:
The formation of the ethyl ester at the C3 position can be accomplished through several standard esterification methods. If the synthesis starts with the corresponding carboxylic acid (6-tert-butyl-4-chloroquinoline-3-carboxylic acid), it can be converted to the ethyl ester via Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com
Alternatively, the carboxylic acid can be activated before reaction with ethanol. Reagents like thionyl chloride can convert the carboxylic acid to an acyl chloride, which then readily reacts with ethanol to form the ester. sigmaaldrich.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate the direct esterification of the carboxylic acid with the alcohol under milder conditions. orgsyn.orgorgsyn.org
Below is a table summarizing common reagents and conditions for these transformations based on general organic synthesis principles.
| Transformation | Reagent(s) | Typical Conditions |
| Chlorination | Phosphorus oxychloride (POCl₃) | Reflux |
| Thionyl chloride (SOCl₂) | Reflux | |
| Tert-butyl hypochlorite (t-BuOCl) | 60 °C, Ethyl acetate (B1210297) | |
| Esterification | Ethanol, Sulfuric Acid (H₂SO₄) | Reflux |
| Thionyl chloride (SOCl₂), then Ethanol | Room temperature | |
| DCC or EDC·HCl, DMAP, Ethanol | Room temperature |
Isolation and Purification Techniques
Following the synthesis, the crude product of this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The specific protocol will depend on the physical properties of the target compound and the impurities present.
A typical workup procedure after the reaction might involve quenching the reaction mixture, for example, with water or an aqueous basic solution, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. beilstein-journals.orgrsc.orgnih.gov The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. rsc.orgorgsyn.orgnih.gov
The resulting crude product is often a solid or a viscous oil that requires further purification. The most common method for purifying organic compounds of this nature is silica (B1680970) gel column chromatography. beilstein-journals.orgrsc.org A suitable eluent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is used to separate the desired product from impurities based on their differential adsorption to the silica gel. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization is another powerful purification technique if the product is a solid. This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective recrystallization.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Purpose | Common Solvents/Mobile Phases |
| Extraction | Initial separation from aqueous phase | Dichloromethane, Ethyl acetate |
| Column Chromatography | Purification of crude product | Hexane/Ethyl acetate mixtures |
| Recrystallization | Final purification of solid product | Ethanol, Methanol (B129727), Acetone |
Reaction Mechanisms and Transformations of Ethyl 6 Tert Butyl 4 Chloroquinoline 3 Carboxylate
Reactivity at the Chloro Position: Nucleophilic Aromatic Substitution (SNAr)
The presence of a chlorine atom at the 4-position of the quinoline (B57606) ring renders this site susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the carbonyl group of the ester at position 3 activate the ring system towards nucleophilic attack, facilitating the displacement of the chloride ion. researchgate.netwikipedia.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. researchgate.netmasterorganicchemistry.com
The rate and feasibility of SNAr reactions on ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate are significantly influenced by the electronic and steric effects of its substituents.
Ethyl Carboxylate Group: The ester group at the C-3 position acts as an electron-withdrawing group through both inductive and resonance effects. This deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution by stabilizing the anionic Meisenheimer intermediate formed during the reaction. wikipedia.orgbyjus.com The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case here. byjus.com
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which significantly reduces the electron density in the pyridine (B92270) ring, making the C-4 position more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net
The combined electronic effects of the quinoline nitrogen and the ethyl carboxylate group are expected to strongly activate the C-4 position for SNAr, likely overriding the weak deactivating effect of the tert-butyl group.
In the context of this compound, nucleophilic attack is highly regioselective for the C-4 position. This is due to the pronounced electrophilicity of this carbon, which is influenced by the adjacent nitrogen atom and the para-directing effect of the ester group. Studies on analogous 4-chloroquinolines and 2,4-dichloroquinazolines consistently demonstrate that nucleophilic substitution occurs preferentially at the 4-position. mdpi.comnih.govnih.gov Theoretical calculations on similar systems have shown that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more favorable site for nucleophilic attack. nih.govlassbio.com.br
Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile is used, as the quinoline ring is planar. The introduction of a chiral nucleophile could potentially lead to the formation of diastereomers, but this would be dependent on the specific reaction conditions and the nature of the nucleophile.
The following table provides representative examples of nucleophiles that could be expected to react with this compound at the C-4 position, based on known reactions of similar 4-chloroquinolines.
| Nucleophile | Expected Product |
| Amines (R-NH₂) | Ethyl 6-tert-butyl-4-(alkylamino)quinoline-3-carboxylate |
| Alkoxides (R-O⁻) | Ethyl 6-tert-butyl-4-alkoxyquinoline-3-carboxylate |
| Thiolates (R-S⁻) | Ethyl 6-tert-butyl-4-(alkylthio)quinoline-3-carboxylate |
| Azide (N₃⁻) | Ethyl 4-azido-6-tert-butylquinoline-3-carboxylate |
Transformations Involving the Ester Functionality
The ethyl carboxylate group at the C-3 position is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, reduction, and derivatization.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-tert-butyl-4-chloroquinoline-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent, proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric or sulfuric acid, involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. Care must be taken during hydrolysis, as harsh conditions could potentially affect other parts of the molecule.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) under acidic conditions would yield the corresponding methyl ester. mdpi.comresearchgate.net This reaction is typically an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. mdpi.comresearchgate.net
The table below summarizes typical conditions for these transformations.
| Reaction | Reagents | Product |
| Basic Hydrolysis | NaOH (aq), heat | 6-tert-butyl-4-chloroquinoline-3-carboxylic acid |
| Acidic Hydrolysis | HCl (aq), heat | 6-tert-butyl-4-chloroquinoline-3-carboxylic acid |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst | This compound |
Reduction: The ester group can be reduced to a primary alcohol, (6-tert-butyl-4-chloroquinolin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. thieme-connect.de The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. It is important to note that such powerful reducing agents can also potentially reduce the quinoline ring, so careful control of reaction conditions is necessary.
Derivatizations: The carboxylic acid obtained from hydrolysis can be converted into a variety of other functional groups. For instance, it can be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a highly reactive intermediate for the synthesis of amides, other esters, and anhydrides. libretexts.org The direct conversion of the ester to an amide can be achieved by heating it with an amine, although this reaction can be slow. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov
Reactivity of the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic. fiveable.mevedantu.com This allows for reactions such as protonation, alkylation, and oxidation.
Protonation: The nitrogen atom can be protonated by acids to form a quinolinium salt. quimicaorganica.orgquimicaorganica.org This increases the water solubility of the compound and further activates the ring towards nucleophilic attack.
Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides to form N-alkyl quinolinium salts. quimicaorganica.orgrsc.org For example, reaction with methyl iodide would yield N-methyl-6-tert-butyl-4-chloro-3-(ethoxycarbonyl)quinolinium iodide.
Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). biosynce.com The resulting N-oxide can then be used in further functionalization reactions, as the N-oxide group can direct substitution to the C-2 position. rsc.org
The reactivity of the quinoline nitrogen is moderated by the electronic effects of the substituents on the ring. The electron-withdrawing ester group at C-3 will decrease the basicity and nucleophilicity of the nitrogen, making it less reactive than unsubstituted quinoline. Conversely, the electron-donating tert-butyl group at C-6 will slightly increase the electron density on the nitrogen, partially offsetting the effect of the ester group.
N-Alkylation and N-Oxidation Reactions
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-Alkylation: The nitrogen atom can be alkylated to form quaternary quinolinium salts. This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The resulting quinolinium salt features a positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the entire ring system. While specific studies on this exact molecule are not prevalent, the N-alkylation of related (2-chloroquinolin-3-yl)methanol (B155800) derivatives using the Mitsunobu reagent has been reported, demonstrating the accessibility of the quinoline nitrogen for alkylation. researchgate.net
N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which in turn influences the reactivity of the quinoline ring, particularly towards electrophilic and nucleophilic attack. For instance, N-oxide formation can facilitate C-H activation at the C2 position for further functionalization. mdpi.com
| Reaction | Reagent | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | Ethyl 6-tert-butyl-4-chloro-1-methylquinolin-1-ium-3-carboxylate |
| N-Oxidation | m-CPBA | Ethyl 6-tert-butyl-4-chloro-1-oxidoquinolin-1-ium-3-carboxylate |
Complexation Behavior with Metal Centers (Conceptual)
Nitrogen-containing heterocyclic compounds, including quinoline derivatives, are well-established ligands in coordination chemistry. tandfonline.com The nitrogen atom of this compound possesses a lone pair of electrons that can coordinate to a variety of metal centers, forming stable metal complexes. tandfonline.comresearchgate.net
The coordination can occur through the nitrogen atom, acting as a monodentate ligand. Furthermore, the ester group at the 3-position, specifically the carbonyl oxygen, could potentially participate in chelation to form a bidentate ligand, particularly with hard metal ions. The formation of such complexes can influence the compound's electronic and optical properties. tandfonline.comresearchgate.net Studies on related quinoline-based ligands have shown complexation with a wide range of 3d transition metals, including manganese, cobalt, nickel, copper, and zinc. rsc.org The resulting complexes exhibit diverse coordination geometries and nuclearities, from mononuclear to dinuclear structures. rsc.org The π-system of the quinoline ring can also engage in π–π stacking interactions, which can play a role in the self-assembly of supramolecular structures in the solid state. rsc.org
Electrophilic Aromatic Substitution on the Quinoline Ring System
Electrophilic aromatic substitution (SEAr) in quinolines typically occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. quimicaorganica.orgreddit.com The reaction proceeds via the formation of a cationic intermediate (Wheland intermediate), and the substitution pattern is directed to the C5 and C8 positions, which lead to the most stable intermediates. quimicaorganica.orgimperial.ac.ukstackexchange.com
Influence of Existing Substituents (Chloro, tert-butyl, Carboxylate) on Reactivity
The reactivity and regioselectivity of electrophilic substitution on the this compound ring are dictated by the cumulative electronic effects of its substituents.
Quinoline Nitrogen: The nitrogen atom is an electron-withdrawing group by induction, deactivating the entire heterocyclic system towards electrophilic attack. Under the strongly acidic conditions often used for SEAr, the nitrogen is protonated, forming a quinolinium ion. This further enhances its electron-withdrawing nature, significantly reducing the reactivity of the ring system. stackexchange.comrsc.org
3-Ethyl Carboxylate Group: The ester group is a strong electron-withdrawing and deactivating group.
6-tert-butyl Group: The tert-butyl group is an electron-donating group through induction and hyperconjugation. As an activating group, it directs incoming electrophiles to the positions ortho and para to itself. In this case, these are the C5 and C7 positions.
Halogenation, Nitration, and Sulfonation Studies (Conceptual)
Based on the directing effects of the substituents, conceptual pathways for key electrophilic aromatic substitution reactions can be proposed.
Halogenation: The introduction of a halogen atom (e.g., Br, Cl) onto the benzene ring would be directed by the tert-butyl group. Metal-free halogenation protocols using reagents like trihaloisocyanuric acids have proven effective for the regioselective halogenation of substituted quinolines. rsc.orgrsc.orgresearchgate.net For this specific substrate, halogenation is predicted to occur at the C5 or C7 position.
Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. wikipedia.orgmasterorganicchemistry.com This reaction is generally reversible. wikipedia.org For this compound, sulfonation would be expected to yield the corresponding sulfonic acid at either the C5 or C7 position. Recent methods have also explored electrochemical approaches for the meta-sulfonylation of quinolines. nih.gov
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | Ethyl 5-bromo-6-tert-butyl-4-chloroquinoline-3-carboxylate |
| Nitration | HNO₃ / H₂SO₄ | Ethyl 6-tert-butyl-4-chloro-5-nitroquinoline-3-carboxylate |
| Sulfonation | SO₃ / H₂SO₄ | Ethyl 6-tert-butyl-4-chloro-5-(sulfo)quinoline-3-carboxylate |
Structural Characterization and Advanced Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Fragmentation Patterns and Structural Inference
Further research or the publication of experimental findings by chemists working with this compound will be required before a detailed analysis of its structural and spectroscopic properties can be compiled.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of its constituent chemical bonds and functional groups.
The IR and Raman spectra of Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate are expected to exhibit characteristic bands corresponding to its principal functional groups: the quinoline (B57606) core, the ethyl ester, the tert-butyl group, and the chloro substituent. Based on extensive studies of quinoline derivatives and related compounds, the expected vibrational frequencies for these key groups can be predicted. psu.eduresearchgate.netscialert.netresearchgate.net
The quinoline ring gives rise to a series of complex vibrations. The C-H stretching vibrations of the aromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations within the heterocyclic and carbocyclic rings of the quinoline system produce a set of characteristic bands in the 1620-1430 cm⁻¹ range. Ring breathing modes and other skeletal vibrations of the quinoline core are also expected in the fingerprint region below 1300 cm⁻¹.
The ethyl carboxylate group introduces several distinct vibrational signatures. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester linkage are anticipated to produce strong bands in the 1300-1100 cm⁻¹ region. The ethyl group itself will contribute C-H stretching and bending vibrations.
The tert-butyl group is characterized by its C-H stretching and bending modes. The symmetric and asymmetric stretching vibrations of the methyl groups within the tert-butyl substituent are expected in the 2975-2870 cm⁻¹ region. Additionally, characteristic bending vibrations, including scissoring and rocking modes, will be present in the 1470-1365 cm⁻¹ range.
The C-Cl bond attached to the quinoline ring at the 4-position will have a stretching vibration that is typically observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.
An interactive data table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Quinoline Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=C/C=N Stretch | 1620-1430 | IR, Raman | |
| Ring Breathing/Skeletal | < 1300 | Raman | |
| Ethyl Carboxylate | C=O Stretch | 1720-1700 | IR |
| C-O Stretch | 1300-1100 | IR | |
| tert-Butyl Group | C-H Stretch | 2975-2870 | IR, Raman |
| C-H Bend | 1470-1365 | IR, Raman | |
| Chloro Substituent | C-Cl Stretch | 800-600 | IR, Raman |
Certain vibrational modes are sensitive to the molecule's conformation, particularly concerning the orientation of the ethyl carboxylate and tert-butyl groups relative to the planar quinoline ring. The rotational isomers (conformers) arising from rotation around the C-C and C-O single bonds of the ethyl ester group can lead to shifts in the positions and intensities of specific vibrational bands. For instance, the exact frequency of the C=O stretching vibration and the C-O stretching modes can be influenced by the dihedral angle between the ester group and the quinoline ring.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound has not been reported in the searched literature, the molecular geometry can be inferred from the crystal structures of closely related compounds, such as Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. researchgate.netnih.gov
The quinoline ring system is expected to be essentially planar, or very nearly so, as is characteristic of this heterocyclic scaffold. The tert-butyl group at the 6-position and the chlorine atom at the 4-position will be attached to this planar ring. The ethyl carboxylate group at the 3-position will likely be twisted out of the plane of the quinoline ring. The extent of this twist, defined by the dihedral angle between the plane of the ester group and the plane of the quinoline ring, is a key conformational parameter. In analogous structures, this dihedral angle is significant, often in the range of 60-90 degrees, to minimize steric hindrance. researchgate.net
The interactive table below presents typical bond lengths and angles that would be expected for the key structural motifs, based on data from related quinoline carboxylates.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O (ester) | ~1.20 Å |
| C-O (ester) | ~1.35 Å | |
| C-Cl | ~1.74 Å | |
| C-C (quinoline) | ~1.36-1.42 Å | |
| Bond Angle | O=C-O (ester) | ~125° |
| C-C-Cl (quinoline) | ~120° | |
| Dihedral Angle | Quinoline Plane - Ester Plane | 60-90° |
In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. While the molecule lacks strong hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···N hydrogen bonds may play a role in the crystal packing. In these interactions, a hydrogen atom attached to a carbon atom acts as the donor, and an electronegative atom like oxygen (from the carbonyl group) or nitrogen (from the quinoline ring) acts as the acceptor.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While there is no specific information available regarding polymorphism for this compound, it is a phenomenon that is plausible for a molecule of this nature.
The study of intermolecular interactions, as discussed above, is central to crystal engineering . By understanding and controlling these interactions, it may be possible to design and synthesize new crystalline forms of this compound with desired properties. For instance, the introduction of co-formers capable of forming specific hydrogen bonds or altering π-stacking arrangements could lead to the formation of new co-crystals or polymorphs. However, without experimental data, any discussion of polymorphism or crystal engineering for this specific compound remains speculative.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, providing insights into the electronic structure and geometry of molecules.
Optimized Molecular Geometries and Electronic Structure
A DFT study would typically begin with the optimization of the molecular geometry of Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, would also be calculated to identify electron-rich and electron-poor regions of the molecule.
Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)
DFT calculations can be used to predict spectroscopic properties. For this compound, this would involve the calculation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the molecular structure.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture provided by DFT.
Conformational Analysis and Flexibility Studies (If applicable)
MD simulations could be employed to explore the conformational landscape of the ethyl carboxylate and tert-butyl groups. This would reveal the preferred orientations and the flexibility of these side chains, which can be important for molecular recognition and binding.
Solvation Effects and Ligand-Receptor Interactions (Conceptual, non-human clinical)
By performing MD simulations in a solvent, typically water, the effect of the environment on the conformation and properties of this compound could be assessed. Furthermore, if a biological target were identified, MD simulations could be used to model the interactions between the compound (as a ligand) and the receptor's binding site. These simulations would provide a conceptual understanding of the binding mode and the key intermolecular interactions involved, which is a critical step in non-human, preclinical research.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for correlating the structural or property descriptors of compounds with their biological activities. For quinoline (B57606) derivatives, including this compound, QSAR models are instrumental in predicting their potential therapeutic effects and identifying key molecular features that govern these activities.
Prediction of Biological Activity Profiles based on Molecular Descriptors (non-human clinical)
In the realm of non-human clinical research, QSAR models are frequently employed to predict the biological activity profiles of novel compounds. For quinoline derivatives, these models are built upon a dataset of molecules with known activities, from which molecular descriptors are calculated. These descriptors, which can be electronic, steric, or topological, are then used to develop a mathematical relationship with the observed biological response.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous quinoline structures. For instance, studies on similar quinoline compounds often involve the prediction of activities such as anticancer or antimicrobial effects. The biological activity is typically quantified as the concentration required to inhibit a certain biological process by 50% (IC50).
A hypothetical QSAR study for a series of quinoline derivatives, including this compound, might yield a predictive model based on key molecular descriptors. The following table illustrates the type of data that would be generated in such a study, predicting the anticancer activity against a specific cell line.
Table 1: Hypothetical QSAR Data for Anticancer Activity of Quinoline Derivatives
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | LogP | Molecular Weight | Dipole Moment (Debye) |
| Derivative A | 12.5 | 13.1 | 3.8 | 320.8 | 2.5 |
| Derivative B | 8.2 | 8.5 | 4.1 | 334.9 | 2.9 |
| This compound | N/A | 10.3 | 4.5 | 319.8 | 2.7 |
| Derivative C | 15.1 | 14.8 | 3.5 | 306.7 | 2.3 |
| Derivative D | 5.9 | 6.2 | 4.3 | 348.9 | 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Identification of Key Structural Features for Desired Properties
A crucial aspect of QSAR studies is the identification of the structural features that are most influential in determining the desired biological or physicochemical properties. By analyzing the coefficients of the descriptors in the QSAR equation, researchers can pinpoint which molecular fragments or properties enhance or diminish the activity of the compound.
For this compound, key structural features that would likely be significant in a QSAR model include:
The 6-tert-butyl group: This bulky, lipophilic group can significantly influence how the molecule interacts with biological targets and its pharmacokinetic properties.
The 4-chloro substituent: The electronegativity and size of the chlorine atom can affect the electronic distribution of the quinoline ring and its binding affinity.
The 3-carboxylate group: This ester group can act as a hydrogen bond acceptor and its orientation and size are critical for receptor binding.
The analysis of these features helps in the rational design of new derivatives with improved properties. For example, if a QSAR model indicates that increased lipophilicity at the 6-position is correlated with higher activity, new analogs could be synthesized with different alkyl groups at this position.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry also provides powerful tools for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the analysis of transition states. This is particularly valuable in understanding the synthesis of complex molecules like this compound.
Theoretical studies on the synthesis of quinolines, such as the Gould-Jacobs reaction, can be performed to elucidate the mechanism. These studies typically involve calculating the potential energy surface of the reaction to identify the most favorable pathway.
For the synthesis of this compound, computational modeling could be used to investigate the key cyclization step. The following table presents hypothetical activation energies for different proposed steps in a plausible synthetic route, calculated using density functional theory (DFT).
Table 2: Hypothetical Calculated Activation Energies for a Synthetic Pathway
| Reaction Step | Reactants | Products | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| 1. Condensation | N-arylamine + Diethyl ethoxymethylenemalonate | Enamine intermediate | 35.2 | 15.8 |
| 2. Cyclization | Enamine intermediate | Dihydroquinoline intermediate | 42.5 | 22.1 |
| 3. Aromatization | Dihydroquinoline intermediate | Quinoline core | 28.9 | 10.5 |
| 4. Chlorination | Hydroxyquinoline intermediate | This compound | 38.7 | 18.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Transition state analysis provides detailed information about the geometry and electronic structure of the highest energy point along the reaction coordinate. By examining the vibrational frequencies of the transition state structure (one imaginary frequency is characteristic of a true transition state), chemists can confirm the nature of the transition state and gain a deeper understanding of the bond-forming and bond-breaking processes. This knowledge is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.
Synthesis and Characterization of Derivatives and Analogues of Ethyl 6 Tert Butyl 4 Chloroquinoline 3 Carboxylate
Modification of the Ester Moiety
The ester group at the 3-position of the quinoline (B57606) ring is a primary site for chemical modification, enabling the introduction of a wide range of functionalities.
Alkyl Chain Variations
Transesterification reactions offer a straightforward method for varying the alkyl chain of the ester. While specific studies on ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate are not extensively documented, the general reactivity of quinoline-3-carboxylates suggests that treatment with different alcohols (e.g., methanol (B129727), isopropanol, or longer-chain alcohols) under acidic or basic conditions would yield the corresponding esters. Catalysts such as sulfuric acid, p-toluenesulfonic acid, or metal alkoxides are commonly employed to facilitate this transformation. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC), and the products can be purified using column chromatography.
Table 1: Potential Alkyl Ester Derivatives via Transesterification
| Starting Material | Reagent (Alcohol) | Potential Product |
| This compound | Methanol | Mthis compound |
| This compound | Isopropanol | Isopropyl 6-tert-butyl-4-chloroquinoline-3-carboxylate |
| This compound | n-Butanol | n-Butyl 6-tert-butyl-4-chloroquinoline-3-carboxylate |
Replacement with Amide, Hydrazide, or Other Carboxylic Acid Derivatives
The ester functionality can be readily converted into a variety of other carboxylic acid derivatives, most notably amides and hydrazides.
Amide Synthesis: The synthesis of amide derivatives typically proceeds through two main pathways. The first involves the direct aminolysis of the ethyl ester with a primary or secondary amine. This reaction is often carried out at elevated temperatures and may be catalyzed by a Lewis acid. A more common and generally higher-yielding approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with an amine. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation. rsc.org
Hydrazide Synthesis: Hydrazides are typically prepared by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol. This reaction is generally efficient and proceeds under mild conditions. The resulting hydrazide is a versatile intermediate that can be further derivatized, for example, by reaction with aldehydes or ketones to form hydrazones, or with isocyanates to form semicarbazides.
Table 2: Examples of Amide and Hydrazide Derivatives
| Derivative Type | Synthetic Method | Reagents | Potential Product |
| Amide | Hydrolysis and Amide Coupling | 1. NaOH (aq) 2. Amine, EDC, DMAP | N-substituted-6-tert-butyl-4-chloroquinoline-3-carboxamide |
| Hydrazide | Hydrazinolysis | Hydrazine hydrate | 6-tert-butyl-4-chloroquinoline-3-carbohydrazide |
Substituent Modifications on the Quinoline Ring System
The quinoline ring itself offers multiple positions for the introduction of new substituents, which can significantly alter the molecule's properties.
Halogen Exchange or Functionalization at Position 4 and 6
The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups at this position. For instance, reaction with various primary and secondary amines can lead to a library of 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, treatment with alkoxides or thiolates can yield 4-alkoxy or 4-thioalkoxy quinolines, respectively.
While the 6-position is occupied by a tert-butyl group, if one were to start with a 6-bromo analogue, this position would be amenable to various palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids would introduce aryl or heteroaryl groups, and Buchwald-Hartwig amination would allow for the introduction of various amino substituents.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the quinoline ring can modulate the electronic properties of the molecule.
Electron-Withdrawing Groups: Nitration of the quinoline ring is a common method for introducing an EWG. While the directing effects of the existing substituents on the 6-tert-butyl-4-chloroquinoline-3-carboxylate ring would need to be considered, nitration of quinoline itself typically occurs at the 5- and 8-positions. Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, could potentially introduce an acyl group, another EWG, onto the benzene (B151609) portion of the quinoline ring.
Electron-Donating Groups: The introduction of EDGs can be achieved through various methods. For instance, a nitro group, introduced as described above, can be subsequently reduced to an amino group, a strong EDG. This reduction can be accomplished using reagents such as tin(II) chloride or catalytic hydrogenation.
Exploration of Different tert-butyl Analogues or Bioisosteres
The tert-butyl group at the 6-position plays a significant role in the steric and electronic profile of the molecule. Replacing this group with other bulky alkyl groups or with bioisosteres can lead to analogues with different properties.
tert-Butyl Analogues: Synthesis of analogues with different bulky alkyl groups would likely require starting from an appropriately substituted aniline (B41778) in the initial quinoline synthesis. For example, using an aniline with an isopropyl or a cyclohexyl group at the para-position would lead to the corresponding 6-isopropyl or 6-cyclohexyl quinoline derivatives.
Bioisosteres: In medicinal chemistry, the tert-butyl group is often replaced with bioisosteres to modulate properties such as metabolic stability and solubility. chem-space.comenamine.netresearchgate.netcambridgemedchemconsulting.comenamine.net Common bioisosteres for the tert-butyl group include the trifluoromethyl group, the cyclopropyl (B3062369) group, and other small carbocyclic rings. chem-space.comenamine.net The synthesis of such analogues would again necessitate the use of appropriately substituted anilines as starting materials.
Table 3: Potential Bioisosteric Replacements for the tert-Butyl Group
| Bioisostere | Rationale for Replacement |
| Isopropyl | Similar steric bulk, potentially different metabolic profile. |
| Cyclopropyl | Introduces conformational rigidity and alters electronic properties. |
| Trifluoromethyl | Electron-withdrawing, can improve metabolic stability and binding interactions. |
Quinoline Ring System Modifications
The inherent reactivity of the quinoline ring, particularly at the C4 position bearing a chloro substituent, allows for a variety of modifications. These include the fusion of additional heterocyclic rings and the synthesis of isomeric quinoline derivatives, leading to novel molecular architectures with unique chemical and physical properties.
Fusion with Other Heterocyclic Rings
The chloro group at the C4 position of this compound is a versatile handle for the construction of fused heterocyclic systems through nucleophilic substitution reactions. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines. This transformation is typically achieved by reacting the 4-chloroquinoline (B167314) derivative with hydrazine hydrate. The initial nucleophilic displacement of the chloride by hydrazine is followed by an intramolecular cyclization, where the hydrazino group attacks the ester carbonyl at the C3 position, leading to the formation of a fused pyrazole (B372694) ring. The reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines can also yield various 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives. nih.gov
Similarly, the synthesis of other fused systems like furo[3,2-c]quinolines and thieno[3,2-c]quinolines can be envisioned. For instance, reaction with a suitable oxygen nucleophile, such as a B-keto ester in the presence of a base, could lead to the formation of a furo[3,2-c]quinoline (B8618731) core. The synthesis of thieno[3,2-c]quinoline derivatives can be accomplished using various sulfur-containing reagents and arylamine derivatives as starting materials. mdpi.com
These fused heterocyclic systems exhibit distinct spectroscopic and chemical properties compared to the parent quinoline. The formation of the additional ring alters the electronic distribution and planarity of the molecule, which in turn influences its spectroscopic signatures and reactivity.
Below is a table summarizing potential fused heterocyclic derivatives of this compound:
| Fused Heterocycle | Potential Synthetic Precursor | Key Reaction Type |
| Pyrazolo[4,3-c]quinoline | Hydrazine hydrate | Nucleophilic substitution and cyclization |
| Furo[3,2-c]quinoline | Ethyl acetoacetate | Nucleophilic substitution and cyclization |
| Thieno[3,2-c]quinoline | Ethyl thioglycolate | Nucleophilic substitution and cyclization |
Isomeric Quinoline Derivatives (e.g., Isoquinoline (B145761), Quinoxaline (B1680401) analogues)
The synthesis of isomeric quinoline derivatives, such as isoquinolines and quinoxalines, requires a different synthetic approach, as the core heterocyclic scaffold is altered. While not directly synthesized from this compound, analogues bearing similar substitution patterns can be prepared.
Isoquinoline analogues, which are isomers of quinoline with the nitrogen atom at the 2-position, can be synthesized through various established methods like the Bischler-Napieralski or Pictet-Spengler reactions. nih.govpurdue.edu To incorporate the 6-tert-butyl and 3-ethoxycarbonyl motifs, appropriately substituted phenethylamines would be required as starting materials. The resulting isoquinoline derivatives would exhibit different electronic properties and reactivity patterns compared to their quinoline counterparts due to the altered position of the nitrogen atom. purdue.edu
Quinoxaline analogues, which are benzopyrazines, can be prepared by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. To create a quinoxaline analogue of the target compound, a substituted ortho-phenylenediamine and a diketone bearing the tert-butyl and ethyl carboxylate groups would be necessary. These analogues are of interest due to their distinct chemical properties and potential applications.
Structure-Property Relationships (excluding explicit clinical/safety)
The structural modifications discussed above have a profound impact on the physicochemical properties of the resulting molecules. This section explores the correlation between these structural changes and the spectroscopic signatures, as well as the impact on chemical reactivity and stability.
Correlation between Structural Changes and Spectroscopic Signatures
The introduction of substituents and the fusion of heterocyclic rings significantly alter the electronic environment of the quinoline core, leading to predictable changes in their spectroscopic data.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and C-Cl stretching vibrations. The fusion of a heterocyclic ring will introduce new characteristic bands. For example, a pyrazolo-fused derivative would exhibit N-H stretching vibrations if unsubstituted on the pyrazole nitrogen.
Mass Spectrometry (MS): The mass spectrum of the parent compound will show a characteristic molecular ion peak. Fragmentation patterns are influenced by the substituents. The ethyl ester will likely undergo fragmentation through loss of ethylene (B1197577) or the ethoxy group. The chloro substituent will result in a characteristic M+2 isotopic peak. In fused systems, the fragmentation pattern will be dictated by the stability of the newly formed heterocyclic ring. The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxyl group. chempap.org
The following table summarizes the expected spectroscopic signatures for modified derivatives:
| Modification | Expected ¹H NMR Changes | Expected IR Changes | Expected MS Fragmentation |
| Pyrazole Fusion | Appearance of new aromatic/NH protons, shifts in quinoline proton signals | Appearance of N-H stretching band | Fragmentation pattern reflects the stable fused ring system |
| Isoquinoline Analogue | Altered chemical shifts due to nitrogen at position 2 | Similar ester C=O stretch | Fragmentation may differ due to the altered ring structure |
| Quinoxaline Analogue | Different set of aromatic proton signals | Similar ester C=O stretch | Fragmentation will be characteristic of the quinoxaline core |
Impact of Modifications on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound and its derivatives are primarily influenced by the nature of the substituents and the integrity of the aromatic quinoline system.
Chemical Reactivity: The chloro group at the C4 position is the most reactive site for nucleophilic aromatic substitution. The rate of this reaction is influenced by the electronic effects of the other substituents on the quinoline ring. The electron-donating tert-butyl group at C6 may slightly decrease the reactivity of the C4 position towards nucleophiles by increasing electron density on the ring. Conversely, the electron-withdrawing ester group at C3 will enhance the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. Modifications that replace the chloro group with other functionalities will, of course, completely alter the reactivity at this position. The reactivity of 4-chloroquinolines can be influenced by acid or base catalysis in nucleophilic substitution reactions. thegoodscentscompany.com
Potential Applications and Mechanistic Research Excluding Clinical Human Trials and Safety
Mechanistic Studies of Potential Biological Activities (e.g., in vitro enzyme inhibition, antimicrobial activity, cell-based assays excluding human lines)
The inherent structure of the quinoline (B57606) ring system is a well-established pharmacophore, suggesting that Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate could exhibit a range of biological activities. Research on analogous compounds indicates that the biological action of quinoline derivatives can be attributed to their ability to interact with various biomolecules, including enzymes and receptors. For instance, related dichloroquinoline carboxylates are known to inhibit enzyme activity, which may lead to antimicrobial effects.
The antimicrobial potential of quinoline derivatives has been a subject of extensive investigation. nih.govresearchgate.net Studies on other heterocyclic compounds have shown that the presence of tert-butyl substituents can be crucial for their antimicrobial efficacy. biorxiv.org Therefore, it is plausible that this compound could demonstrate activity against various microbial strains in in vitro assays. This potential activity would likely be dose-dependent and could be bactericidal in nature. biorxiv.org
Table 1: Potential In Vitro Biological Activities of Substituted Quinoline Carboxylates
| Activity Type | Potential Effect | Reference Compound Example |
|---|---|---|
| Enzyme Inhibition | Could bind to active or allosteric sites of enzymes. | Ethyl 4,6-dichloroquinoline-3-carboxylate |
| Antimicrobial | May exhibit bactericidal properties. biorxiv.org | 4H-pyran-4-ylidene derivatives with tert-butyl groups |
| Antibacterial | Potential for broad-spectrum activity against various bacterial strains. nih.govresearchgate.net | tert-butyl carbamate (B1207046) derivatives and fluoro-quinolone carboxylic acids |
The mechanism of action for quinoline-based compounds often involves interference with fundamental cellular processes in microorganisms. For structurally similar compounds like Ethyl 4,6-dichloroquinoline-3-carboxylate, the mode of action is believed to involve the inhibition of enzymes by binding to their active or allosteric sites. This binding can block substrate access or induce conformational changes in the enzyme, thereby disrupting its function.
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. In this compound, each functional group is expected to play a role in its potential bioactivity.
The 6-tert-butyl group: This bulky, lipophilic group can significantly influence the compound's pharmacokinetic properties, such as membrane permeability. In some classes of compounds, tert-butyl groups have been found to be essential for antimicrobial activity. biorxiv.org
The 4-chloro substituent: The chlorine atom at the 4-position is an important reactive site, making the compound a valuable intermediate for the synthesis of more complex molecules. Its electronegativity can also influence the electronic properties of the quinoline ring, potentially affecting interactions with biological targets.
The 3-ethyl carboxylate group: The ester group at the 3-position can also modulate the molecule's electronic properties and its ability to form hydrogen bonds, which could be critical for binding to a molecular target.
Comparative analysis with structurally similar compounds, such as Ethyl 4,6-dichloroquinoline-3-carboxylate and Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, highlights how different substituents on the quinoline core can lead to varied biological and chemical properties. fishersci.comthermofisher.com
Role as a Synthetic Intermediate in Materials Science
Beyond its potential biological applications, this compound holds promise as a versatile building block in the synthesis of more complex chemical structures for materials science. The reactivity of the 4-chloro position makes it a key site for nucleophilic substitution, allowing for the facile introduction of other functional groups and the construction of larger molecular architectures.
The quinoline nucleus is a component of many functional organic materials due to its rigid, planar structure and its electronic properties. As a substituted quinoline, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers. These polymers could potentially exhibit interesting thermal, mechanical, or photophysical properties.
Furthermore, the extended π-system of the quinoline ring suggests its potential use in the development of optoelectronic materials. By modifying the structure, for example, by introducing chromophoric or electron-donating/withdrawing groups, it may be possible to tune the photoluminescent or charge-transport properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows quinoline derivatives to be employed as ligands in coordination chemistry and catalysis. Conceptually, this compound could be modified to create novel ligands for various catalytic applications. The substituents on the quinoline ring, including the tert-butyl and ethyl carboxylate groups, could be used to fine-tune the steric and electronic environment around a coordinated metal center, thereby influencing the activity and selectivity of the resulting catalyst.
Agrochemical Research Applications
Several quinoline derivatives have found utility in the agricultural sector as active ingredients in pesticides and herbicides. chemimpex.com Related compounds, such as Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, are used in the formulation of agrochemicals to enhance crop protection. chemimpex.com This suggests a potential role for this compound in agrochemical research.
Its potential antimicrobial properties could be harnessed to develop new fungicides or bactericides to protect crops from diseases. Furthermore, as a synthetic intermediate, it could be used to create a library of new compounds for screening as potential herbicides or pesticides. The unique substitution pattern of this compound may lead to novel modes of action or improved efficacy against resistant pests and weeds.
Development of Crop Protection Agents
Quinoline derivatives have a documented history of exploration for their biological activities, including applications as fungicides and herbicides in the agricultural sector. Research into compounds structurally related to this compound suggests that the quinoline scaffold is a promising backbone for the development of new crop protection agents. The presence of a chlorine atom and a bulky tert-butyl group on the quinoline ring, along with the carboxylate functional group, are key features that can influence the compound's interaction with biological targets in pests and weeds.
The development of novel crop protection agents is a continuous process driven by the need to manage resistance in target populations and to find more effective and environmentally benign solutions. The synthesis of various substituted quinoline-3-carboxylate derivatives allows for the systematic evaluation of their structure-activity relationships, providing valuable data for the design of next-generation agrochemicals.
Environmental Fate and Behavior in Agricultural Systems (Conceptual, non-toxicology)
The environmental fate of any agrochemical is a critical consideration in its development. For this compound, while specific degradation and mobility studies are not extensively published, a conceptual understanding can be derived from the behavior of related quinoline compounds in soil and water systems.
Sorption and Mobility: The sorption of quinoline derivatives to soil particles is a key process that influences their mobility and bioavailability. The extent of sorption is often pH-dependent due to the basic nature of the quinoline nitrogen atom. At lower pH values, the nitrogen can become protonated, leading to a cationic species that can strongly adsorb to negatively charged soil colloids like clay and organic matter. The presence of the lipophilic tert-butyl group in this compound would likely increase its affinity for the organic matter fraction of the soil, potentially reducing its mobility in the soil profile.
Degradation Pathways: The environmental degradation of chloroquinoline compounds can occur through various mechanisms, including microbial degradation and photodegradation. Soil microorganisms have been shown to degrade quinoline carboxylic acids, utilizing them as a source of carbon and nitrogen. The degradation pathways often involve hydroxylation of the quinoline ring, followed by ring cleavage. The chlorine substituent on the ring may influence the rate and pathway of microbial degradation.
Photodegradation, or the breakdown of the compound by sunlight, is another potential environmental fate process, particularly in aquatic systems or on the surface of treated foliage. The absorption of UV radiation can lead to the cleavage of chemical bonds, including the carbon-chlorine bond, initiating the degradation process.
It is important to emphasize that these are conceptual pathways based on the behavior of similar chemical structures. Detailed experimental studies would be necessary to determine the specific environmental fate and behavior of this compound.
Analytical Method Development for Research Purposes
The ability to accurately and sensitively detect and quantify a chemical compound is fundamental to its research and development. This section outlines the analytical techniques that are applicable for the analysis of this compound in research samples.
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods are indispensable for separating and quantifying compounds within a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a primary technique for purity assessment and quantification.
An HPLC method would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
For more complex samples or for trace-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be employed. These techniques couple the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the unambiguous identification and quantification of the target compound, even in the presence of interfering substances.
Table 1: Illustrative HPLC Method Parameters for Analysis of Quinolines
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Note: This is a general method and would require optimization for the specific analysis of this compound.
Development of Spectroscopic Methods for Detection in Complex Matrices
Spectroscopic methods are crucial for the structural elucidation and detection of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of synthesized this compound. The ¹H NMR spectrum would provide information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum would reveal the carbon framework of the molecule. Specific chemical shifts and coupling constants would be characteristic of the compound's unique structure.
Mass Spectrometry (MS): As mentioned, MS is a highly sensitive detection method. When coupled with a chromatographic separation technique, it provides both qualitative and quantitative information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity.
UV-Vis Spectroscopy: The quinoline chromophore in this compound gives rise to characteristic absorption bands in the UV-Vis spectrum. While not highly specific on its own, UV-Vis spectroscopy is a simple and robust method for quantitative analysis when the compound is known and relatively pure, and it serves as a common detection method in HPLC.
Table 2: Expected Spectroscopic Data for Quinolines
| Technique | Expected Information |
| ¹H NMR | Signals for aromatic protons on the quinoline ring, protons of the ethyl ester group, and the singlet for the tert-butyl group. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the quinoline ring, the ester carbonyl, and the tert-butyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragment ions. |
| UV-Vis Spectroscopy | Absorption maxima in the UV region characteristic of the substituted quinoline chromophore. |
Note: Actual spectral data would need to be obtained through experimental analysis of the pure compound.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, consistency, and scalability. For a molecule like Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate, flow chemistry presents a promising avenue for optimizing its production. The synthesis of related 4-chloroquinoline (B167314) derivatives, such as the antimalarial drug hydroxychloroquine, has been successfully adapted to continuous flow processes. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical in managing exothermic reactions or handling unstable intermediates often involved in heterocyclic synthesis.
Automated synthesis platforms, which combine flow reactors with real-time monitoring and robotic handling, could further accelerate the exploration of this compound's chemical space. By systematically varying reactants and conditions, these platforms can rapidly generate libraries of analogues for screening purposes, a process that would be significantly more laborious in traditional batch setups. The synthesis of quinolines in fixed-bed flow-type reactors using heterogeneous catalysts has demonstrated high conversion and yield, underscoring the potential for robust and efficient production lines. rsc.org
Table 1: Comparison of Batch vs. Potential Flow Synthesis Parameters for Chloroquinoline Derivatives
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Projected) |
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Limited, potential for hotspots | Precise, excellent heat transfer |
| Safety | Handling of large volumes of reagents | Small reaction volumes, enhanced containment |
| Scalability | Difficult, requires process redesign | Straightforward, "scaling-out" |
| Process Control | Manual or semi-automated | Fully automated with real-time analytics |
Application of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, designing novel molecules, and optimizing synthetic routes. researchgate.netmit.eduacs.org For this compound, ML models could be trained on datasets of similar quinoline (B57606) syntheses to predict optimal conditions, thereby reducing the number of experiments required. nih.gov For instance, algorithms can predict the most likely site of reaction for electrophilic or nucleophilic attack, guiding the functionalization of the quinoline core. researchgate.net
Furthermore, generative AI models can design novel quinoline derivatives with desired properties. By learning from vast libraries of existing compounds and their biological activities, these models can propose new structures based on the this compound scaffold that are optimized for a specific target. This in-silico design process can significantly shorten the drug discovery timeline. nih.gov
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The 4-chloroquinoline moiety is a versatile chemical handle, primarily known for its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at the C4 position. However, emerging research focuses on moving beyond this classical reactivity.
One of the most promising areas is the direct C-H functionalization of the quinoline core. rsc.orgnih.gov Catalytic methods using transition metals like rhodium and palladium enable the activation and functionalization of C-H bonds at positions that are otherwise difficult to access, such as C8. researchgate.net Applying these strategies to this compound could unlock pathways to novel derivatives with unique substitution patterns. Another area of exploration involves photocatalyzed reactions, where visible light and an iron catalyst can drive transformations like hydroxyalkylation through radical intermediates, offering a green alternative to traditional methods. mdpi.com The development of rhodium(II)-catalyzed cyclopropanation-ring expansion reactions of indoles presents another innovative route to quinoline-3-carboxylates, showcasing the potential for entirely new synthetic disconnections. beilstein-journals.orgresearchgate.net
Sustainable Synthesis and Green Chemistry Enhancements
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of quinolines, often accomplished via the Friedländer reaction, is an area ripe for green innovation. rsc.orgorganic-chemistry.org
Recent advancements include the use of water as a solvent, reusable solid acid catalysts like Nafion NR50, and energy-efficient microwave irradiation, all of which can significantly reduce the environmental footprint of the synthesis. organic-chemistry.orgtandfonline.commdpi.com The development of reusable transition metal oxide catalysts for oxidative dehydrogenative couplings offers a sustainable pathway to quinoline synthesis from simple anilines and diols. rsc.org Furthermore, electrochemistry provides a reagent-free method for driving the Friedländer reaction under mild conditions, achieving high atom economy. rsc.org Applying these green methodologies to the production of this compound could lead to more cost-effective and environmentally benign manufacturing processes. nih.gov
Table 2: Green Chemistry Approaches in Quinoline Synthesis
| Approach | Traditional Method | Green Alternative | Benefit |
| Catalyst | Strong mineral acids (H₂SO₄) | Reusable solid acids (e.g., g-C₃N₄-SO₃H), nanocatalysts researchgate.netnih.gov | Recyclability, reduced corrosive waste |
| Solvent | High-boiling organic solvents | Water, ethanol (B145695), solvent-free conditions organic-chemistry.orgrsc.org | Reduced VOCs, improved safety |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, electrochemical synthesis rsc.orgmdpi.com | Faster reaction times, lower energy use |
| Reaction Type | Stepwise synthesis | One-pot multicomponent reactions rsc.org | Higher atom economy, less waste |
Multicomponent Reactions and Diversity-Oriented Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. rsc.org Many classical quinoline syntheses, such as the Doebner, Povarov, and Friedländer reactions, are inherently MCRs. mdpi.comnih.gov These reactions are ideal for creating libraries of compounds for high-throughput screening. By systematically varying the building blocks in a titanium-catalyzed three-component coupling, for example, a diverse range of substituted quinolines can be generated from a common set of precursors in a one-pot procedure. nih.govacs.org
This strategy is central to diversity-oriented synthesis (DOS), which aims to populate chemical space with structurally diverse molecules. Using the this compound scaffold as a starting point, the C4-chloro group can be displaced with various nucleophiles, while the C3-ester can be hydrolyzed and converted into amides, creating a vast array of derivatives from a single, readily accessible intermediate. This approach accelerates the discovery of new compounds with potentially valuable biological properties.
Advanced Analytical Techniques for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced analytical techniques are providing unprecedented insights into the complex transformations involved in quinoline synthesis.
For example, in situ Fourier Transform Infrared (FTIR) spectroscopy has been used to study the reaction of aniline (B41778) and propanol (B110389) over zeolite catalysts in a flow reactor, allowing researchers to observe key intermediates like N-phenylpropan-1-imine in real-time. rsc.orgresearchgate.netrsc.org Pulse radiolysis can be used to investigate the reactions of quinoline with transient radical species, providing fundamental kinetic data. researchgate.net Furthermore, detailed computational studies, such as Density Functional Theory (DFT) calculations, are being employed to elucidate the molecular basis for regioselectivity in nucleophilic aromatic substitution reactions on related heterocyclic systems, explaining why substitution occurs preferentially at certain positions. nih.gov Applying these advanced analytical and computational tools to the synthesis and reactions of this compound will enable a more rational, data-driven approach to its chemical manipulation.
Q & A
Q. How are regioselectivity challenges addressed during functionalization of the quinoline ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
